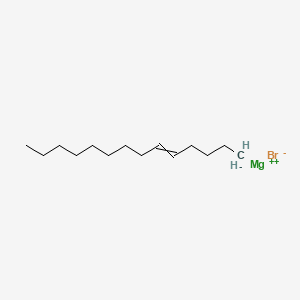

magnesium;tetradec-5-ene;bromide

Description

Magnesium bromide (MgBr₂) is an inorganic compound composed of magnesium (Mg²⁺) and bromide (Br⁻) ions. It exists in anhydrous (MgBr₂) and hydrated forms (e.g., MgBr₂·6H₂O). Key properties include:

- Physical Properties: White, hygroscopic solid with a melting point of 711°C and boiling point of 1250°C. Density is 3.72 g/cm³, and it exhibits high water solubility (102 g/100 mL at 20°C) .

- Chemical Properties: Acts as a Lewis acid, forming coordination complexes (e.g., MgBr₂(dioxane)₂ with octahedral geometry) . Reacts with chlorine to form MgCl₂ and Br₂, and with NaOH to yield Mg(OH)₂ and NaBr .

- Applications: Used in magnesium batteries as a high-conductivity electrolyte (10⁻² S/cm in dimethyl sulfoxide (DMSO)) , as a sedative in neurotherapy, and as a catalyst in organic synthesis .

Properties

CAS No. |

656242-18-1 |

|---|---|

Molecular Formula |

C14H27BrMg |

Molecular Weight |

299.57 g/mol |

IUPAC Name |

magnesium;tetradec-5-ene;bromide |

InChI |

InChI=1S/C14H27.BrH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h9,11H,1,3-8,10,12-14H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

GXCDMBZULUXITF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC=CCCC[CH2-].[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Traditional Ethereal Synthesis

The conventional method for preparing tetradec-5-enylmagnesium bromide follows the standard Grignard reagent protocol. Magnesium turnings are activated under inert conditions and reacted with 5-bromotetradec-1-ene in tetrahydrofuran (THF) or diethyl ether. Key steps include:

- Magnesium Activation : Magnesium turnings are dried at elevated temperatures and treated with iodine or 1,2-dibromoethane to remove surface oxides.

- Halide Addition : A solution of 5-bromotetradec-1-ene in THF is added dropwise to the magnesium suspension, initiating an exothermic reaction. The formation of the Grignard reagent is confirmed by the disappearance of magnesium and the appearance of a cloudy gray suspension.

- Workup : The reaction is quenched with water or ammonium chloride, followed by extraction and drying to isolate the product.

Typical Conditions :

- Solvent: THF or diethyl ether

- Temperature: Reflux (65–70°C for THF; 35–40°C for diethyl ether)

- Yield: 75–85%

This method’s reliability is well-documented, though it requires stringent anhydrous conditions to prevent hydrolysis.

Mechanochemical Preparation

Recent advances in solvent-free synthesis enable the preparation of Grignard reagents via ball milling. In this approach, magnesium powder and 5-bromotetradec-1-ene are ground in a ball mill with catalytic tetrahydrofuran (3.0 equiv) under aerobic conditions.

- Procedure : The reagents are milled at 30 Hz for 60 minutes, followed by the addition of electrophiles (if applicable) and further milling.

- Advantages : Eliminates the need for dry solvents and inert atmospheres, simplifying large-scale production.

- Yield : ~70–75% for analogous alkenyl Grignard reagents.

Mechanochemical methods are particularly advantageous for solid substrates, though liquid halides like 5-bromotetradec-1-ene may require optimized milling parameters.

Copper(I)-Catalyzed Synthesis

The addition of copper(I) iodide (CuI) accelerates the formation of alkenyl Grignard reagents. This method is effective for sterically hindered or less reactive substrates:

- Protocol : Magnesium turnings, 5-bromotetradec-1-ene, and CuI (5–10 mol%) are stirred in THF at 0°C to room temperature.

- Role of CuI : Facilitates electron transfer, reducing induction periods and improving yields.

- Yield : 80–90% for similar alkenyl systems.

Copper-assisted methods are ideal for substrates prone to side reactions, such as Wurtz coupling.

Alternative Solvent Systems

Non-traditional solvents like diethylene glycol dibutyl ether (DGBE) offer unique advantages:

- Procedure : Magnesium and 5-bromotetradec-1-ene are refluxed in DGBE at 65–70°C without stabilizers.

- Benefits : DGBE’s high boiling point (189°C) allows elevated reaction temperatures, enhancing reaction rates.

- Yield : Comparable to ethereal methods (~80%).

This approach avoids THF’s volatility but requires post-synthesis purification to remove solvent residues.

Comparative Analysis of Methods

| Method | Solvent | Additive | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Traditional | THF | None | Reflux | 2–4 h | 75–85% |

| Mechanochemical | THF (catalytic) | None | RT (ball mill) | 1–2 h | 70–75% |

| Copper-assisted | THF | CuI | 0°C to RT | 3–5 h | 80–90% |

| DGBE | Diethylene glycol dibutyl ether | None | 65–70°C | 4–6 h | ~80% |

Challenges and Optimization

- Substrate Reactivity : The long alkenyl chain in 5-bromotetradec-1-ene slows reaction kinetics. Ultrasonication or pre-activated magnesium (Rieke magnesium) mitigates this.

- Moisture Sensitivity : Trace water hydrolyzes the Grignard reagent to tetradec-5-ene. Rigorous drying of glassware and solvents is critical.

- Side Reactions : Wurtz coupling (dimerization) is minimized by using dilute halide solutions and slow addition rates.

Chemical Reactions Analysis

Types of Reactions

Magnesium;tetradec-5-ene;bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form alkanes or other reduced products.

Substitution: The bromide group can be substituted with other nucleophiles to form different organometallic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium or organosodium compounds . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of organometallic compounds with different functional groups.

Scientific Research Applications

Magnesium;tetradec-5-ene;bromide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and other transformations.

Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: This compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of magnesium;tetradec-5-ene;bromide involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with the bromide and tetradec-5-ene to form a reactive complex. This complex can then undergo nucleophilic attack, oxidation, or reduction, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Biological Activity

Magnesium tetradec-5-ene bromide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical contexts. This article aims to elucidate the biological activity of this compound, drawing from diverse sources and presenting relevant data, case studies, and research findings.

Overview of Magnesium Tetradec-5-ene Bromide

Magnesium tetradec-5-ene bromide is a metal-organic compound that contains magnesium and a long-chain alkene. Its structure suggests potential interactions with biological systems, particularly in the context of metal ion behavior and organic compound reactivity.

The biological activity of magnesium tetradec-5-ene bromide can be understood through several mechanisms:

- Metal Ion Interaction : Magnesium ions are crucial for various enzymatic processes. The presence of magnesium in this compound may influence enzyme activity and cellular metabolism.

- Alkene Reactivity : The tetradec-5-ene moiety may participate in reactions with biological macromolecules, potentially leading to modifications that affect cellular functions.

Antimicrobial Properties

Research indicates that magnesium compounds can exhibit antimicrobial properties. For instance, a study highlighted the role of magnesium in disrupting the metallostasis of Mycobacterium tuberculosis, suggesting that magnesium chelation could be a viable strategy for developing antimycobacterial agents .

| Compound | Activity | Mechanism |

|---|---|---|

| Magnesium tetradec-5-ene bromide | Antimicrobial | Disruption of magnesium homeostasis |

Case Studies

- Study on Metal Chelation : A study explored the effects of various metal chelators on M. tuberculosis. The findings suggested that disrupting magnesium availability could enhance the bactericidal activity against both replicating and non-replicating bacterial states .

- Fatty Acid Synthesis Inhibition : Research on bioactive fatty acids indicated that certain magnesium salts could inhibit fatty acid synthesis pathways, which are crucial for cell membrane integrity and function . This inhibition could lead to altered cell growth and division.

Research Findings

Recent investigations into magnesium's role in biological systems have revealed several key findings:

- Magnesium's Role in Enzyme Function : Magnesium ions are essential cofactors for numerous enzymes involved in metabolic pathways. The presence of magnesium tetradec-5-ene bromide may enhance or inhibit these enzymatic activities depending on its concentration and the biological context.

- Potential as a Therapeutic Agent : Given its structural characteristics, magnesium tetradec-5-ene bromide may serve as a lead compound for developing new therapeutic agents targeting bacterial infections or metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.